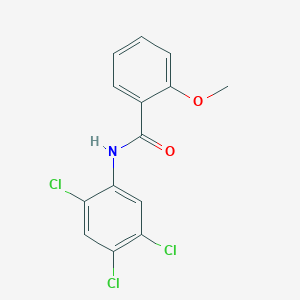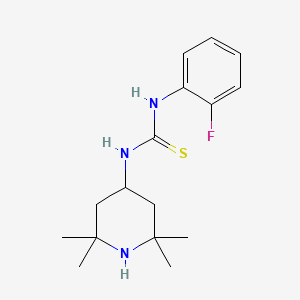
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that regulate cell survival and proliferation. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK activity, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. The compound has also been shown to have low toxicity and good pharmacokinetic properties, which are important factors for the development of a safe and effective drug.
実験室実験の利点と制限
One of the advantages of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its selectivity for BTK, which makes it a useful tool for studying the role of BTK in various cellular processes. However, the compound's potency and efficacy may vary depending on the experimental conditions, and its use may be limited by its availability and cost.
将来の方向性
There are several potential future directions for the development and use of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. These include:
1. Clinical trials: this compound is currently undergoing clinical trials for the treatment of various types of cancer and autoimmune diseases. Future studies will evaluate the safety and efficacy of the compound in humans.
2. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
3. Biomarker identification: The identification of biomarkers that predict the response to this compound may help to identify patients who are most likely to benefit from the treatment.
4. Further mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which this compound inhibits cancer cell growth and survival.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK activity and low toxicity make it a useful tool for studying the role of BTK in cellular processes. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2-fluoroaniline and 2,2,6,6-tetramethylpiperidine-4-thione with the use of various reagents and solvents. The process involves several steps and requires expertise in organic chemistry.
科学的研究の応用
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown to be effective in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3S/c1-15(2)9-11(10-16(3,4)20-15)18-14(21)19-13-8-6-5-7-12(13)17/h5-8,11,20H,9-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMMYXBBJYZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

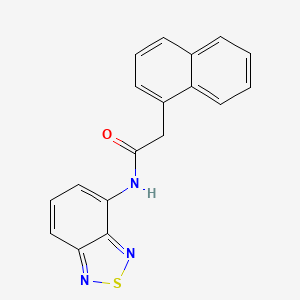
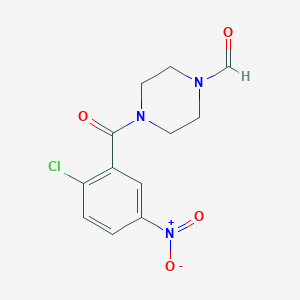

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
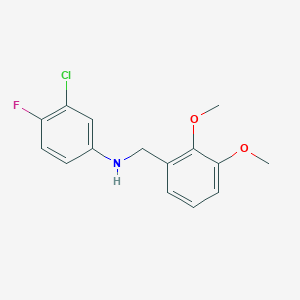
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)

